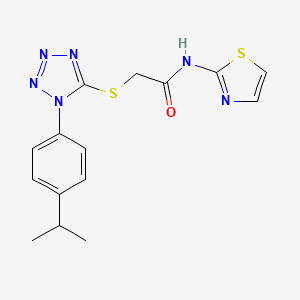

![molecular formula C17H24N2O2S B2704751 (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane CAS No. 1421587-19-0](/img/structure/B2704751.png)

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane” is a complex organic molecule. It features a spiro[4.5]decane core, which is a type of spirocyclic compound—a class of organic compounds featuring two or more rings that share a single atom . The “diazaspiro” prefix suggests the presence of two nitrogen atoms in the spirocyclic structure . The “(E)-9-methyl-6-(styrylsulfonyl)” part indicates additional functional groups attached to this core .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación

Spiroacetals and Natural Products

The compound’s central structural core is a 1,6-dioxaspiro[4.5]decane ring system. Spiroacetals, including this motif, are essential components of numerous natural products. Some notable examples include:

- (+)-Monensin A (Antibiotic) : Derived from Streptomyces cinnamonensis bacteria, (+)-monensin A is a polyether ionophorous antibiotic with antiprotozoal and antifungal properties .

- (−)-Berkelic Acid (Anticancer Agent) : This compound exhibits anticancer activity and has been studied for its potential therapeutic applications .

- Spirastrellolide F (Antimitotic Ingredient) : Spirastrellolide F, characterized after methylation as its (+)-methyl ester, shows antimitotic properties .

- (−)-Calyculin A (Marine Toxin) : Isolated from marine sponges, (−)-calyculin A is a potent toxin .

Synthetic Routes and Structure–Activity Relationship Studies

To explore novel antibiotics and selective anticancer agents, researchers have developed efficient and stereocontrolled synthetic routes to the ®- and (S)-configurated 1,6,9-trioxaspiro[4.5]decane ring system . These analogs mimic the natural products mentioned earlier .

Hydantoins and Pharmacological Interest

While not directly related to the natural products above, hydantoins (imidazolidine-2,4-diones) constitute a privileged class of heterocyclic scaffolds with pharmacological significance. Interestingly, the compound 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been synthesized via a simple three-step method. Hydantoins, especially 5,5-substituted derivatives, exhibit a wide range of therapeutic applications, including anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities .

Mecanismo De Acción

Direcciones Futuras

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical models .

Propiedades

IUPAC Name |

9-methyl-6-[(E)-2-phenylethenyl]sulfonyl-6,9-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-18-12-13-19(17(15-18)10-5-6-11-17)22(20,21)14-9-16-7-3-2-4-8-16/h2-4,7-9,14H,5-6,10-13,15H2,1H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDXBPNNPVCCAW-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2(C1)CCCC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(C2(C1)CCCC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)

![ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2704685.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)

![5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2704689.png)